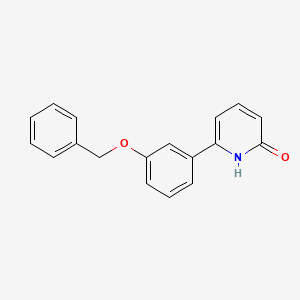
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (5-DMSHP-2H) is a chemical compound that has been used extensively in scientific research. It is an important compound with a wide range of applications in the laboratory, including the synthesis of other compounds, and the investigation of biochemical and physiological effects. The synthesis of 5-DMSHP-2H has been extensively studied, and it is now widely used in a variety of research applications.
Aplicaciones Científicas De Investigación
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 5-hydroxy-2-methyl-2-hexanone, and it has also been used in the investigation of biochemical and physiological effects. It has been used in the study of the effects of drugs on the central nervous system, and it has been used in the study of the effects of drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the immune system, and it has been used in the study of the effects of drugs on the endocrine system.
Mecanismo De Acción
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a pro-drug, which means that it is converted to an active form in the body. The active form is believed to bind to specific receptors in the body, which then triggers a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been shown to have a number of effects, including the inhibition of the enzyme cyclooxygenase, the inhibition of the enzyme lipoxygenase, the inhibition of the enzyme aromatase, and the inhibition of the enzyme monoamine oxidase. It has also been shown to have anti-inflammatory effects, and it has been shown to have anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic, and it has a wide range of applications in the laboratory. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very soluble in organic solvents. It is also relatively expensive, and it is not very stable in the presence of light.
Direcciones Futuras
The future of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is promising. It is likely that it will continue to be used in the synthesis of other compounds, and it is likely that it will continue to be used in the investigation of biochemical and physiological effects. It is also likely that it will continue to be used in the study of the effects of drugs on the central nervous system, the cardiovascular system, the immune system, and the endocrine system. Additionally, it is likely that new applications for 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% will be developed in the future, such as the use of the compound as a drug delivery system or as an antioxidant.
Métodos De Síntesis
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized in a variety of ways, depending on the desired outcome. One commonly used method involves the reaction of 2-hydroxypyridine with N,N-dimethylsulfamoylphenyl chloride in the presence of a base. This reaction yields 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% as a white solid. The reaction is typically carried out in an inert atmosphere and the product is isolated by filtration. Other methods of synthesis have also been developed, including the reaction of 2-hydroxypyridine with N,N-dimethylsulfamoylphenyl bromide, the reaction of 2-hydroxypyridine with N,N-dimethylsulfamoylphenyl iodide, and the reaction of 2-hydroxypyridine with N,N-dimethylsulfamoylphenyl sulfate.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-6-4-3-5-11(12)10-7-8-13(16)14-9-10/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMYRADSYLMVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














